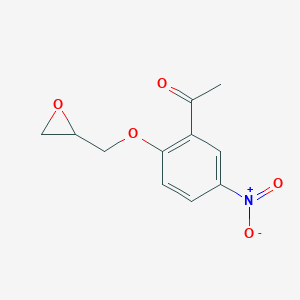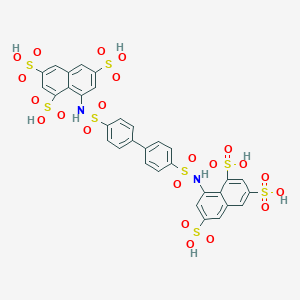
盐酸维吉狄尔
描述
维吉迪尔(盐酸盐),也称为奎宁毒碱盐酸盐,是奎宁的异构体,也是罂粟碱的衍生物。它主要用作脑血管扩张剂,这意味着它有助于扩张大脑中的血管,从而改善血流和代谢。 维吉迪尔以其抗血栓形成活性而闻名,这意味着它可以帮助预防血栓的形成 .
科学研究应用
维吉迪尔(盐酸盐)具有广泛的科学研究应用,包括:
化学: 它用作各种化学反应和合成过程中的试剂。
生物学: 它用于研究脑血管扩张和抗血栓形成活性的影响。
医学: 它用于治疗脑血流和代谢障碍。
工业: 它用于生产药物和其他化学产品.
作用机制
维吉迪尔(盐酸盐)通过作为脑血管扩张剂发挥作用。它的作用是松弛大脑血管壁的平滑肌,从而增加血流和氧气供应。该化合物还抑制血小板聚集,这有助于预防血栓形成。 其作用机制涉及的分子靶标和途径包括一氧化氮途径和环鸟苷单磷酸途径 .
类似化合物:
奎宁: 一种抗心律失常药物,也是奎宁的异构体。
罂粟碱: 一种平滑肌松弛剂,是鸦片生物碱的衍生物。
奎宁: 一种用于治疗疟疾的药物,也是维吉迪尔的母体化合物。
维吉迪尔(盐酸盐)的独特性: 维吉迪尔(盐酸盐)的独特性在于它同时具有脑血管扩张剂和抗血栓形成剂的双重作用。 它在抑制微血管血栓形成方面的效力大约是罂粟碱的两倍,而且显然没有毒副作用 .
生化分析
Biochemical Properties
Viquidil hydrochloride interacts with various biomolecules to exert its effects. It shows antithrombotic activity, indicating that it may interact with enzymes and proteins involved in blood clotting
Cellular Effects
Viquidil hydrochloride influences cell function by increasing cerebral blood flow This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, particularly in brain cells
Molecular Mechanism
The molecular mechanism of Viquidil hydrochloride involves its role as a cerebral vasodilator agent It exerts its effects at the molecular level potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
合成路线和反应条件: 维吉迪尔(盐酸盐)可以通过其母体化合物奎宁的部分或全合成来合成。合成过程包括将奎宁与甘油在 180°C 下加热。 该化合物也可以通过各种化学反应将奎宁转化来形成 .
工业生产方法: 维吉迪尔(盐酸盐)的工业生产涉及其盐酸盐形式的合成,与游离形式相比,其盐酸盐形式更易溶于水且更稳定。 该化合物通常在受控环境中合成,以确保高纯度和产量 .
化学反应分析
反应类型: 维吉迪尔(盐酸盐)会经历几种类型的化学反应,包括:
氧化: 此反应涉及向化合物中添加氧气或从化合物中去除氢气。
还原: 此反应涉及向化合物中添加氢气或从化合物中去除氧气。
取代: 此反应涉及用另一个原子或原子基团取代化合物中的一个原子或原子基团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生喹啉衍生物,而还原可能会产生二氢喹啉衍生物 .
相似化合物的比较
Quinidine: An antiarrhythmic drug that is also an isomer of quinine.
Papaverine: A smooth muscle relaxant that is a derivative of opium alkaloids.
Quinine: A medication used to treat malaria and a parent compound of Viquidil.
Uniqueness of Viquidil (Hydrochloride): Viquidil (hydrochloride) is unique due to its dual action as a cerebral vasodilator and antithrombotic agent. It is approximately twice as potent as papaverine in inhibiting thrombus formation in the microvasculature and is apparently without toxic side effects .
属性
IUPAC Name |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3;1H/t14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBRJAHSRSIPKX-LDXVYITESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966589 | |
| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52211-63-9 | |
| Record name | 1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52211-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viquidil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052211639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R-cis)-1-(6-methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)propan-1-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIQUIDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FXT2V136 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Viquidil Hydrochloride indicated for?
A1: While the exact mechanism of action is not described in the abstracts, Viquidil Hydrochloride is suggested as a treatment for vascular diseases of the nervous system. [] One study specifically investigates its use in Black African populations. [] This suggests its potential use as a cerebral vasoregulator. []
Q2: What is the focus of the research conducted on Viquidil Hydrochloride?
A2: The research primarily focuses on the development of analytical methods for Viquidil Hydrochloride. One study focuses on creating a dissolution test for capsules containing Viquidil Hydrochloride. [] This is crucial for understanding the drug release profile from its dosage form.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)

